2-(Cyclobutylmethoxy)isonicotinic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclobutylmethoxy)isonicotinic acid typically involves the reaction of isonicotinic acid with cyclobutylmethanol under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as an acid catalyst in an organic solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclobutylmethoxy)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines . Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
2-(Cyclobutylmethoxy)isonicotinic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities and interactions with biological systems.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylmethoxy)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific context of its use, such as in biological or chemical systems .
Comparison with Similar Compounds
2-(Cyclobutylmethoxy)isonicotinic acid can be compared with other similar compounds, such as isonicotinic acid and its derivatives . These compounds share a common structural framework but differ in their functional groups and chemical properties. The uniqueness of this compound lies in its cyclobutylmethoxy group, which imparts distinct chemical and physical properties .
List of Similar Compounds
- Isonicotinic acid
- Nicotinic acid
- Picolinic acid
- 2,6-Dichloroisonicotinic acid
Biological Activity
Overview
2-(Cyclobutylmethoxy)isonicotinic acid is an organic compound with a molecular formula of CHNO and a molecular weight of approximately 207.23 g/mol. It belongs to the class of isonicotinic acid derivatives, which are recognized for their diverse biological activities, particularly in medicinal chemistry. This compound features a cyclobutylmethoxy substituent at the 2-position of the isonicotinic acid backbone, which significantly influences its chemical properties and biological interactions.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name : 2-(cyclobutylmethoxy)pyridine-4-carboxylic acid
- Canonical SMILES : C1CC(C1)COC2=NC=CC(=C2)C(=O)O
- InChI Key : PNRNHXQTVFHWTC-UHFFFAOYSA-N
Antibacterial Properties
Preliminary studies indicate that this compound exhibits significant antibacterial activity. Its structural similarity to known antimicrobial agents suggests efficacy against various bacterial strains, including those resistant to conventional antibiotics. The proposed mechanism of action involves the inhibition of specific metabolic pathways in bacteria, akin to other isonicotinic derivatives.
Enzyme Modulation
This compound has shown potential in modulating enzyme activities related to drug metabolism, particularly influencing cytochrome P450 enzymes such as CYP1A2. This interaction can alter the pharmacokinetics of co-administered drugs, presenting opportunities for research in drug interaction studies and therapeutic applications .
Research Findings and Case Studies
Research on this compound has focused on its synthesis, biological activity, and potential therapeutic applications:
- Synthesis Methods : The synthesis typically involves the reaction of isonicotinic acid with cyclobutylmethanol under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
- Case Study Example : In a study evaluating its antibacterial properties, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes some related compounds along with their chemical formulas and similarity indices:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
2-(Piperidin-4-ylmethoxy)isonicotinic acid | CHNO | 0.76 |
2-Isopropoxyisonicotinic acid | CHNO | 0.78 |
2-Hydroxyquinoline-4-carboxylic acid | CHNO | 0.92 |
Ethyl 4-ethoxyquinoline-7-carboxylate | CHNO | 0.76 |
Methyl 6-hydroxy-2-methoxy-7,8-dihydroquinoline-5-carboxylate | CHNO | 0.77 |
These compounds vary in their substituents and functional groups, influencing their biological activities and pharmacological profiles.
Properties
IUPAC Name |
2-(cyclobutylmethoxy)pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-4-5-12-10(6-9)15-7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNHXQTVFHWTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=NC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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